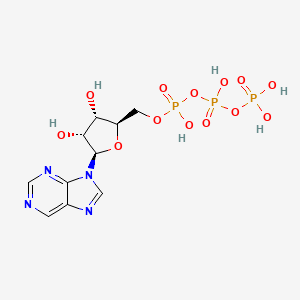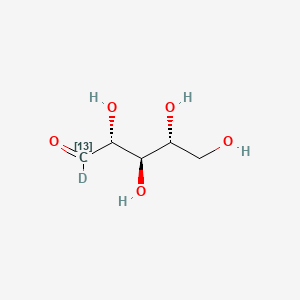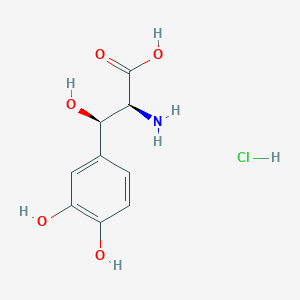
Droxidopa (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Droxidopa (hydrochloride) is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is primarily used to treat symptomatic neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing . Unlike norepinephrine, droxidopa can cross the blood-brain barrier, making it effective in increasing norepinephrine levels both peripherally and centrally .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Droxidopa can be synthesized through various methods. One common approach involves the reaction of raw materials with a weak base in a solution with a specific pH value to generate free basic droxidopa . The compound is then purified and converted into its hydrochloride form for medical use.
Industrial Production Methods
Industrial production of droxidopa typically involves high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes steps such as acid hydrolysis, alkaline hydrolysis, and thermal degradation to identify and eliminate impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Droxidopa undergoes several types of chemical reactions, including:
Oxidation: Droxidopa is susceptible to oxidation, which can lead to the formation of various degradation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Droxidopa can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Acid Hydrolysis: 0.1 N HCl
Alkaline Hydrolysis: 0.15 N NaOH
Oxidation: Exposure to white light, UV light, or oxidizing agents.
Major Products Formed
The major products formed from these reactions include various degradation impurities such as (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid and N-Hydroxypthalimide .
Wissenschaftliche Forschungsanwendungen
Droxidopa has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the stability and degradation of synthetic amino acids.
Biology: Investigated for its role in neurotransmitter synthesis and regulation.
Industry: Utilized in the development of pharmaceuticals aimed at treating autonomic nervous system disorders.
Wirkmechanismus
Droxidopa exerts its effects by being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Midodrine: Another medication used to treat orthostatic hypotension.
Levophed (norepinephrine): Used in emergency settings to treat severe hypotension and shock.
Uniqueness
Droxidopa’s ability to cross the blood-brain barrier and be converted to norepinephrine both peripherally and centrally makes it unique compared to other similar compounds . This property allows it to effectively treat conditions that involve both central and peripheral norepinephrine deficiencies.
Eigenschaften
Molekularformel |
C9H12ClNO5 |
|---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1 |
InChI-Schlüssel |
FFEWFMCABUNGJJ-KZYPOYLOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


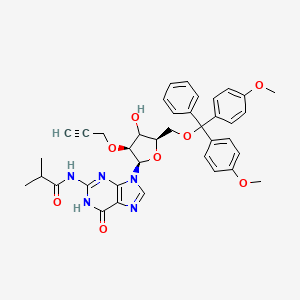

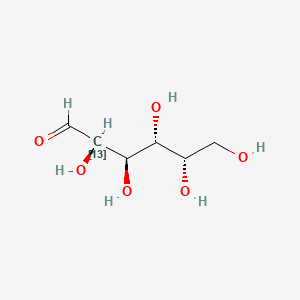


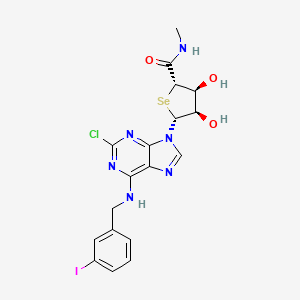
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)



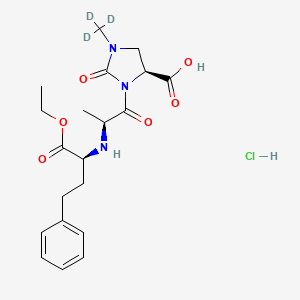
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
